1-(2-Oxopropyl)-4-propoxypyridin-1-ium

Description

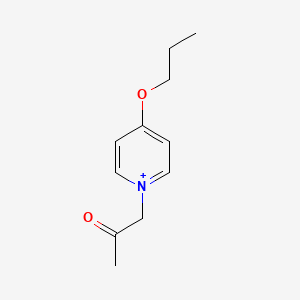

1-(2-Oxopropyl)-4-propoxypyridin-1-ium is a pyridinium-based ionic compound characterized by a positively charged nitrogen atom in the pyridine ring. The molecule features two key substituents: a 2-oxopropyl group at position 1 and a propoxy group at position 2. The 2-oxopropyl moiety introduces a ketone functional group, which may influence hydrogen bonding and redox reactivity, while the propoxy group contributes to lipophilicity and steric bulk. Pyridinium derivatives are widely studied for applications in catalysis, ionic liquids, and medicinal chemistry due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C11H16NO2+ |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

1-(4-propoxypyridin-1-ium-1-yl)propan-2-one |

InChI |

InChI=1S/C11H16NO2/c1-3-8-14-11-4-6-12(7-5-11)9-10(2)13/h4-7H,3,8-9H2,1-2H3/q+1 |

InChI Key |

QKEHVRXIFZLBBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=[N+](C=C1)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-4-propoxypyridin-1-ium typically involves the alkylation of 4-propoxypyridine with a suitable 2-oxopropylating agent. One common method includes the reaction of 4-propoxypyridine with 2-bromoacetone under basic conditions, such as in the presence of potassium carbonate, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)-4-propoxypyridin-1-ium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products:

Oxidation: N-oxides of the pyridinium ring.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Oxopropyl)-4-propoxypyridin-1-ium has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-Oxopropyl)-4-propoxypyridin-1-ium exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The oxopropyl group may play a crucial role in binding to active sites, while the propoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural similarities with 1-(2-Oxopropyl)-4-propoxypyridin-1-ium:

Key Observations:

- Heterocycle Differences: The target compound’s pyridinium core contrasts with the pyrrolidinone ring in , which introduces amide functionality and reduced aromaticity.

- However, the latter’s conjugated enamine system may enhance resonance stabilization.

Physicochemical and Reactivity Trends

- Solubility: Pyridinium salts like the target compound are typically water-soluble due to their ionic nature, whereas pyrrolidinone derivatives (e.g., ) may exhibit lower solubility in polar solvents due to their neutral, lipophilic aromatic substituents.

- Thermal Stability: The rigid pyridinium core in the target compound likely enhances thermal stability compared to the flexible pyrrolidinone in .

- Reactivity: The ketone in the 2-oxopropyl group may undergo nucleophilic additions, while the dihydropyridinone in could participate in redox reactions due to its enamine system .

Research Findings and Methodological Insights

- Structural Elucidation: Tools like SHELXL and ORTEP (via WinGX) are critical for refining crystal structures and visualizing anisotropic displacement parameters in pyridinium derivatives . For example, SHELX’s robustness in handling high-resolution data aids in resolving the stereoelectronic effects of substituents like 2-oxopropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.